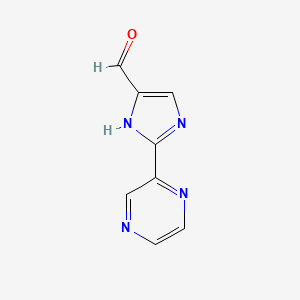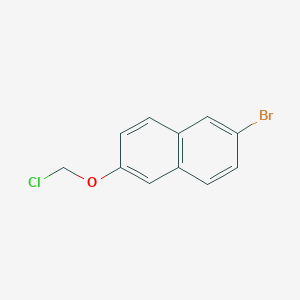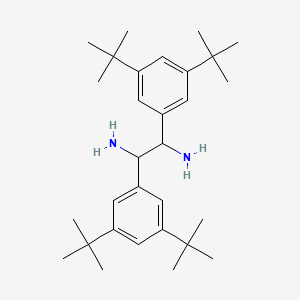
2-(2-Pyrazinyl)imidazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Pyrazinyl)imidazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N4O. It features an imidazole ring fused with a pyrazine ring and an aldehyde functional group at the 5-position of the imidazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyrazinyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrazine with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and more efficient catalysts to enhance yield and purity .
化学反応の分析
Types of Reactions: 2-(2-Pyrazinyl)imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where substituents can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-(2-Pyrazinyl)imidazole-5-carboxylic acid.
Reduction: 2-(2-Pyrazinyl)imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
科学的研究の応用
2-(2-Pyrazinyl)imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) for catalysis and gas storage
作用機序
The mechanism of action of 2-(2-Pyrazinyl)imidazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The imidazole and pyrazine rings can also participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity .
類似化合物との比較
2-(2-Pyrazinyl)imidazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-(2-Pyrazinyl)imidazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position, which may affect its reactivity and binding properties.
2-(2-Pyrazinyl)imidazole-5-carboxylic acid: The oxidized form of 2-(2-Pyrazinyl)imidazole-5-carbaldehyde, with different chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both the imidazole and pyrazine rings, along with the reactive aldehyde group at the 5-position. This combination of structural features imparts distinct chemical reactivity and potential for diverse applications in various fields .
特性
分子式 |
C8H6N4O |
|---|---|
分子量 |
174.16 g/mol |
IUPAC名 |
2-pyrazin-2-yl-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C8H6N4O/c13-5-6-3-11-8(12-6)7-4-9-1-2-10-7/h1-5H,(H,11,12) |
InChIキー |
VSIIVNGNRRUTFC-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=N1)C2=NC=C(N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Benzo[4,5]thieno[2,3-b]pyrrole](/img/structure/B13689457.png)
![(R)-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide](/img/structure/B13689462.png)

![(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone](/img/structure/B13689483.png)





![5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689527.png)
![5-Amino-3-[4-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13689532.png)


